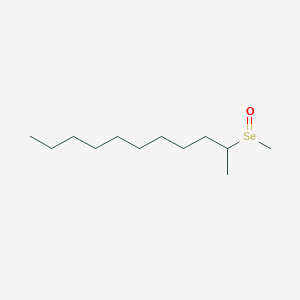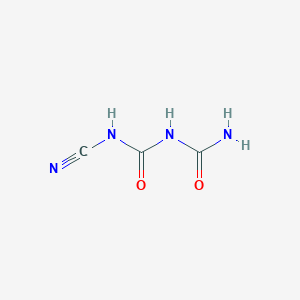
N-Cyano-2-imidodicarbonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-2-imidodicarbonic diamide, also known as biuret, is a chemical compound with the formula HN(CONH2)2. It is a white solid that is soluble in hot water and is commonly used in various industrial and scientific applications. The compound is formed by the condensation of two molecules of urea, resulting in a structure that contains both amide and cyano functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyano-2-imidodicarbonic diamide can be synthesized by heating urea at approximately 150°C for about 6 hours. During this process, ammonia is expelled, and the compound is formed. The reaction can be represented as follows: [ 2 \text{CO(NH}_2\text{)}_2 \rightarrow \text{HN(CONH}_2\text{)}_2 + \text{NH}_3 ] The resulting product can be recrystallized from water to obtain pure biuret .
Industrial Production Methods
In industrial settings, the production of this compound involves similar heating processes, often with additional purification steps to ensure the removal of impurities such as cyanuric acid. The compound is typically produced in large quantities for use in fertilizers and other applications .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyanuric acid.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from reactions involving this compound include cyanuric acid, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-Cyano-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of fertilizers and as a non-protein nitrogen source in animal feed.
Mechanism of Action
The mechanism of action of N-Cyano-2-imidodicarbonic diamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s cyano and amide groups play crucial roles in these interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
N-Cyano-2-imidodicarbonic diamide is similar to other compounds such as urea, triuret, and cyanuric acid. it is unique in its combination of cyano and amide functional groups, which confer distinct chemical and biological properties. For example:
Urea: Lacks the cyano group and has different reactivity.
Triuret: Contains additional amide groups, leading to different chemical behavior.
Cyanuric Acid: Formed by the oxidation of biuret and has a different structure and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in both research and industrial contexts.
Properties
CAS No. |
56516-80-4 |
|---|---|
Molecular Formula |
C3H4N4O2 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
1-carbamoyl-3-cyanourea |
InChI |
InChI=1S/C3H4N4O2/c4-1-6-3(9)7-2(5)8/h(H4,5,6,7,8,9) |
InChI Key |
GMXDMVPAGJJYSL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


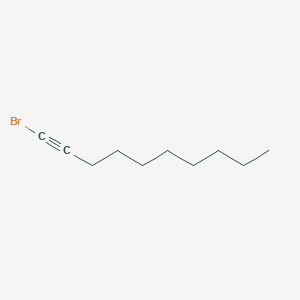
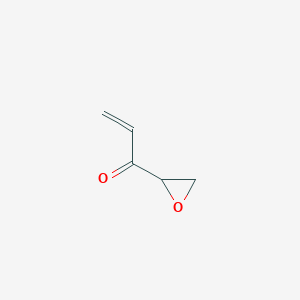
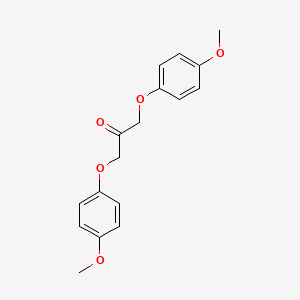
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)

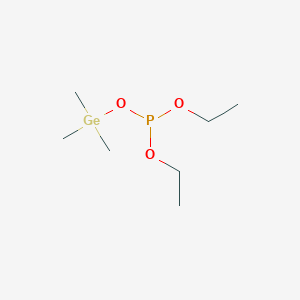
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)

![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)

![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
